molecular formula C14H15F6N3O2 B11482072 N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

Cat. No.: B11482072
M. Wt: 371.28 g/mol
InChI Key: WUAAWPISUJUJET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves multiple steps, starting with the preparation of the benzylcarbamoyl intermediate. This intermediate is then reacted with hexafluoropropan-2-ylamine under controlled conditions to form the final product. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The hexafluoropropan-2-yl moiety enhances the compound’s stability and binding affinity, making it a potent inhibitor .

Comparison with Similar Compounds

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H15F6N3O2

Molecular Weight

371.28 g/mol

IUPAC Name

N-[2-(benzylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

InChI

InChI=1S/C14H15F6N3O2/c1-2-10(24)22-12(13(15,16)17,14(18,19)20)23-11(25)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,22,24)(H2,21,23,25)

InChI Key

WUAAWPISUJUJET-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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